Episappanol Exhibits a Defined Anti-Inflammatory Potency Window in Chondrocytes Distinct from Sappanol
In IL-1β-stimulated human chondrocytes, episappanol demonstrated an IC₅₀ of 24 μM for TNF-α inhibition, whereas the structurally related sappanol failed to achieve 50% inhibition at the highest tested concentration (>33 μM) [1]. This differential efficacy provides a quantifiable basis for selecting episappanol over sappanol in chondrocyte-based inflammation models, particularly for osteoarthritis research. Both compounds were isolated from the same plant source and tested under identical conditions, ensuring the observed difference reflects intrinsic molecular properties rather than experimental variability.
| Evidence Dimension | TNF-α inhibition potency in IL-1β-stimulated human chondrocytes |
|---|---|
| Target Compound Data | IC₅₀ = 24 μM |
| Comparator Or Baseline | Sappanol: IC₅₀ > 33 μM (no significant inhibition at highest concentration tested) |
| Quantified Difference | Episappanol achieves measurable IC₅₀; sappanol does not inhibit 50% at ≤33 μM |
| Conditions | Human chondrocytes stimulated with IL-1β (10 ng/mL); cytokine secretion measured by ELISA; compounds tested at concentrations up to 20 μg/mL; data from Mueller et al., 2016 |
Why This Matters
This head-to-head data enables researchers to avoid the use of sappanol in chondrocyte inflammation studies, where it is ineffective, and to select episappanol for a quantifiable, reproducible anti-inflammatory response.
- [1] Mueller M, Weinmann D, Toegel S, Holzer W, Unger FM, Viernstein H. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes. Food Funct. 2016;7(3):1671-1679. Table 3. doi:10.1039/C5FO01256B View Source
